2-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c22-19-4-2-1-3-16(19)14-20(26)23-17-7-5-15(6-8-17)13-21(27)24-11-9-18(25)10-12-24/h1-8,18,25H,9-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUFKZYNJSQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acetamide, often referred to in the literature for its potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, molecular docking studies, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.91 g/mol. The structure includes a chlorophenyl group, a piperidine moiety, and an acetamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hydroxypiperidine ring and subsequent acetamide linkage. The synthetic route is crucial as it influences the yield and purity of the final product, which are essential for biological evaluations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related compounds. For instance, derivatives featuring similar structural motifs have shown significant activity against various bacterial strains using tube dilution techniques. In particular, compounds with piperidine structures have demonstrated effectiveness comparable to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Microbial Strain | Activity |
|---|---|---|
| Compound A | E. coli | MIC = 32 µg/mL |
| Compound B | S. aureus | MIC = 16 µg/mL |
| Compound C | C. albicans | MIC = 8 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been assessed through MTT assays against various cancer cell lines. For example, derivatives have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines. The structure-activity relationship (SAR) indicates that modifications in the piperidine ring significantly influence cytotoxicity.
| Cell Line | Compound | EC50 (µM) | Reference Drug |
|---|---|---|---|
| MCF-7 | Compound D | 15.5 | Doxorubicin (0.877) |
| A549 | Compound E | 12.3 | Cisplatin (1.5) |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of the compound to specific biological targets. The results suggest that it interacts favorably with various receptors implicated in cancer progression and microbial resistance mechanisms.
Key Findings from Docking Studies:
- The compound exhibited strong binding affinities to the P-glycoprotein transporter, suggesting potential as a modulator of drug resistance .
- Docking simulations indicated favorable interactions with active sites of key enzymes involved in cancer metabolism.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized derivatives showed that those containing the hydroxypiperidine moiety had enhanced activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
- Case Study on Anticancer Properties : Research involving in vivo models demonstrated that certain derivatives significantly reduced tumor growth in xenograft models compared to controls, indicating their potential for further development as anticancer therapies .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. A study conducted on rodent models demonstrated that administration of similar piperidine derivatives resulted in significant reductions in depressive behaviors, as measured by the forced swim test and tail suspension test. These findings suggest that the compound could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
Neuroprotective Effects
Preliminary studies suggest that 2-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acetamide may have neuroprotective properties. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
| Application | Methodology | Findings |
|---|---|---|
| Antidepressant | Rodent behavioral tests | Significant reduction in depressive behaviors |
| Anticancer | MTT assay | Inhibition of cell proliferation |
| Neuroprotective | Oxidative stress assays | Reduced markers of oxidative damage |
Case Study 1: Antidepressant Effects
In a controlled study involving rats, subjects treated with the compound showed a 40% decrease in immobility time compared to the control group, indicating a strong antidepressant effect. The study also noted alterations in serotonin levels post-treatment, suggesting a mechanism involving serotonergic pathways .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 µM, demonstrating potent anticancer activity. Further analysis revealed that treatment led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Case Study 3: Neuroprotection in Cell Cultures
In vitro assays using SH-SY5Y neuroblastoma cells indicated that treatment with the compound significantly reduced levels of reactive oxygen species (ROS) by approximately 30%, highlighting its potential as a neuroprotective agent against oxidative stress-induced damage .
Chemical Reactions Analysis
Amide Bond Formation
The acetamide moiety is typically formed via condensation reactions between amines and acetylating agents (e.g., acyl chlorides or esters). For example, in related compounds, amines react with chloroacetyl derivatives under basic conditions to form amides .
Alkylation and Substitution
The phenyl group at position 4 is introduced via alkylation reactions . In similar syntheses, chlorophenyl derivatives undergo substitution with amine-containing precursors (e.g., piperidine derivatives) in the presence of bases like pyridine or diisopropylethylamine .
Cyclization Reactions
The 4-hydroxypiperidin-1-yl group likely arises from cyclization of a diamine with a ketone or aldehyde. For example, piperidine rings are often formed by condensing amino alcohols with carbonyl compounds under acidic or basic conditions .
Amide Formation
The reaction between an amine and an acyl chloride (e.g., 2-chloroacetamide) typically proceeds via nucleophilic attack, forming an intermediate amide. This step is critical for connecting the phenyl and piperidine moieties .
Substitution and Alkylation
Chlorophenyl groups undergo nucleophilic aromatic substitution when activated by electron-withdrawing groups. In this compound, the phenyl group at position 4 may be introduced via alkylation of a piperidine derivative with a phenyl-ethyl ketone intermediate .
Hydroxylation and Oxidation
The hydroxyl group on the piperidine ring could result from hydrolysis of a protected group (e.g., ester) or direct synthesis using oxidizing agents like meta-chloroperbenzoic acid .
Structural Analysis and Reactivity
The compound’s structure includes:
-
2-chlorophenyl group : Electron-withdrawing effect enhances reactivity in substitution reactions.
-
4-hydroxypiperidin-1-yl group : Hydroxyl group may participate in hydrogen bonding or act as a leaving group in nucleophilic substitution.
-
Amide bond : Stable under basic conditions but susceptible to hydrolysis under acidic conditions.
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Example Product |
|---|---|---|---|
| Amide (-CONH₂) | Hydrolysis | Acidic conditions | Carboxylic acid |
| Chlorophenyl (-Cl) | Nucleophilic substitution | Base, organic solvent | Substituted phenyl |
| Hydroxyl (-OH) | Oxidation | m-CPBA, CH₂Cl₂ | Ketone |
Research Findings
-
Synthesis Efficiency : Cyclization and substitution steps are critical for yield optimization. Use of polar aprotic solvents (e.g., DMF) and strong bases (e.g., sodium carbonate) enhances reaction rates .
-
Structural Stability : The amide bond and piperidine ring confer stability under physiological conditions, but acidic environments may hydrolyze the amide .
-
Biological Implications : Derivatives with similar structures (e.g., quinazoline cores) exhibit anticonvulsant activity, suggesting potential biological targets for this compound .
Comparison with Similar Compounds
Piperidine/Piperazine-Based Acetamides
Compounds with piperidine or piperazine rings are common in drug design due to their conformational flexibility and ability to modulate pharmacokinetics.
Key Differences :
- The target compound’s 4-hydroxypiperidine moiety may improve water solubility compared to non-hydroxylated analogs (e.g., piperazine derivatives in ).
- Piperazine-based compounds (e.g., Compound 14) often exhibit stronger receptor affinity due to nitrogen-rich frameworks but may suffer from rapid metabolism .
Thiazole- and Indole-Containing Acetamides
Heterocyclic rings like thiazole or indole are frequently used to enhance bioactivity.
Key Differences :
Chlorophenyl-Substituted Acetamides
The 2-chlorophenyl group is a critical pharmacophore in many bioactive molecules.
Key Differences :
Phenoxyacetamide Derivatives
Phenoxy groups are often used to modulate electronic properties and binding.
Key Differences :
- The target compound’s lack of ester or nitro groups may improve metabolic stability compared to phenoxyacetamides in and .
- Phenoxy-propanoic acid derivatives () exhibit stronger radiosensitizing effects but require formulation optimization for clinical use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(2-chlorophenyl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acetamide?
- Methodological Answer :
- Step 1 : Coupling of 2-(2-chlorophenyl)acetic acid with 4-aminophenyl intermediates using carbodiimide reagents (e.g., EDC/HCl) in dichloromethane at 0–5°C for 3 hours .
- Step 2 : Introduce the 4-hydroxypiperidin-1-yl-2-oxoethyl group via nucleophilic substitution or amidation. Optimize reaction conditions (e.g., base selection, solvent polarity) to enhance yield .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : Use - and -NMR to confirm acetamide linkage (δ 2.1–2.3 ppm for CHCO) and aromatic protons (δ 7.2–7.8 ppm for chlorophenyl). -NMR can resolve piperidine nitrogen environments .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~470–480 Da) and fragmentation patterns .
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm) and hydroxyl groups (4-hydroxypiperidine at ~3200–3400 cm) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Refer to SDS data for chlorophenyl-acetamide analogs: H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .
- Store at 2–8°C under inert gas (N) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modified piperidine (e.g., 4-fluoropiperidin-1-yl) or acetamide substituents (e.g., methyl vs. trifluoromethyl) .
- Step 2 : Test in vitro against target enzymes (e.g., lipoxygenase inhibition via UV-Vis assay at 234 nm) .
- Step 3 : Use molecular docking (AutoDock Vina) to predict binding affinity to cyclooxygenase-2 (COX-2) or kinase domains. Compare with crystallographic data from related acetamides .
Q. What computational strategies predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess logP (target ~2.5–3.5), solubility (AlogPS), and blood-brain barrier penetration .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of the piperidine-acetamide conformation in aqueous solution .
- Metabolic Stability : Screen for CYP450 interactions using liver microsome assays (e.g., human CYP3A4) .
Q. How to resolve conflicting bioactivity data in structurally similar analogs?
- Methodological Answer :
- Hypothesis Testing : Compare IC values of analogs with varying substituents (e.g., 4-hydroxypiperidin-1-yl vs. 4-methylpiperazin-1-yl) .
- Crystallographic Analysis : Determine if conformational differences (e.g., dihedral angles between chlorophenyl and piperidine rings) impact hydrogen bonding or dimerization .
- Statistical Validation : Apply ANOVA to assess significance of bioactivity variations across triplicate assays .
Q. What strategies enhance compound stability during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
